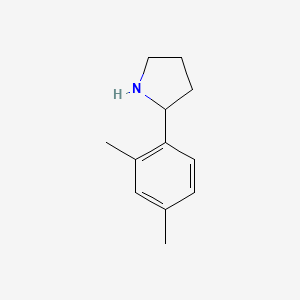

2-(2,4-Dimethylphenyl)pyrrolidine

Description

Contextualization within Pyrrolidine (B122466) Chemistry and Heterocyclic Systems

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of natural products and synthetic compounds. frontiersin.orgnih.gov Also known as tetrahydropyrrole, this saturated ring system provides a versatile scaffold that medicinal chemists frequently utilize. nih.govwikipedia.org Its significance stems from the ability to explore three-dimensional space effectively due to its sp3-hybridized carbons and non-planar structure, a phenomenon referred to as "pseudorotation". nih.gov Pyrrolidine and its derivatives are integral components of many biologically active molecules and alkaloids. frontiersin.org The chemistry of these compounds is a rich and long-standing area of study due to their diverse biological and medicinal relevance. nih.gov

Significance of Substituted Pyrrolidines as Core Structures in Organic Synthesis and Catalysis

Substituted pyrrolidines are of paramount importance in both organic synthesis and catalysis. mdpi.com They serve as crucial building blocks for more complex molecules and are the characteristic feature of many effective ligands and organocatalysts. mdpi.com The development of organocatalysis, in particular, has seen chiral pyrrolidines take a leading role, efficiently promoting a wide range of chemical transformations in an enantioselective and environmentally friendly manner. mdpi.com The substitution pattern on the pyrrolidine ring is a key determinant of the biological activity of these compounds, which have applications as anticancer, antibacterial, and antiviral agents. sci-hub.se

The versatility of the pyrrolidine scaffold allows for extensive modifications, aiming to optimize the efficiency and selectivity of catalysts and adapt them for use with increasingly complex substrates. mdpi.com This has spurred significant efforts in developing novel and efficient synthetic strategies for constructing asymmetrically substituted chiral pyrrolidines. mdpi.com

Overview of Academic Research Trajectories for Aryl-Substituted Pyrrolidines

Academic research into aryl-substituted pyrrolidines has followed several key trajectories, driven by their presence in numerous natural alkaloids and their utility as scaffolds in drug discovery and asymmetric organocatalysis. nih.gov A primary focus has been the development of efficient synthetic methods for their preparation. sci-hub.senih.gov

One significant area of research is the direct α-arylation of pyrrolidine. nih.gov For instance, a one-pot method has been developed using a quinone monoacetal as an oxidant and a base to achieve this transformation. nih.gov Another important route is the reductive amination of diketones with anilines, which can be catalyzed by iridium complexes to produce N-aryl-substituted pyrrolidines in good to excellent yields. researchgate.netnih.gov

Furthermore, the stereoselective synthesis of chiral 2-aryl-substituted pyrrolidines is a critical research area due to their role as key intermediates in the synthesis of pharmaceutical candidates. acs.org Researchers have successfully employed imine reductases (IREDs) to achieve the stereocomplementary synthesis of these compounds with high enantioselectivity. acs.orgnih.gov These enzymatic methods offer a green and practical alternative to metal-mediated functionalization. nih.govnih.gov

The following table provides a summary of different research approaches for the synthesis of aryl-substituted pyrrolidines:

| Research Focus | Method | Key Features |

| Direct α-Arylation | One-pot reaction with quinone monoacetal and base | Metal-free, practical method |

| N-Aryl Substitution | Iridium-catalyzed reductive amination of diketones | Good to excellent yields, potential for scale-up |

| Stereoselective Synthesis | Imine Reductases (IREDs) | High enantioselectivity (>99% ee), stereocomplementary |

Stereochemical Considerations and Chiral Forms of 2-(2,4-Dimethylphenyl)pyrrolidine

The stereochemistry of substituted pyrrolidines is a crucial aspect that significantly influences their biological activity and catalytic performance. nih.gov The carbon atom at the 2-position of the pyrrolidine ring in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(2,4-dimethylphenyl)pyrrolidine and (S)-2-(2,4-dimethylphenyl)pyrrolidine.

The spatial orientation of the substituents on the chiral carbon can lead to different binding modes with enantioselective proteins, resulting in distinct biological profiles for each enantiomer. nih.gov The synthesis of enantiomerically pure forms of such compounds is therefore a major goal in medicinal chemistry and materials science. ntnu.no

Recent advancements have focused on the stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines. acs.orgnih.gov For example, the use of (R)-selective and (S)-selective imine reductases has enabled the production of various chiral 2-aryl-substituted pyrrolidines with excellent enantiomeric excess (>99% ee) and in good yields (60-80%). acs.org This highlights the feasibility of biocatalytic methods for generating specific chiral forms of these valuable compounds. nih.gov

The table below outlines the key stereochemical aspects of this compound:

| Feature | Description |

| Chirality | The C2 carbon of the pyrrolidine ring is a stereocenter. |

| Enantiomers | Exists as (R) and (S) enantiomers. |

| Biological Significance | Different enantiomers can exhibit distinct biological activities. |

| Synthesis | Stereoselective synthesis is crucial for accessing enantiomerically pure forms. |

| Biocatalysis | Imine reductases have been used for stereocomplementary synthesis. |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-5-6-11(10(2)8-9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPALANXPTYMFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2CCCN2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,4 Dimethylphenyl Pyrrolidine and Analogous Derivatives

Direct Synthetic Routes to 2-(2,4-Dimethylphenyl)pyrrolidine

While specific literature detailing the synthesis of this compound is not extensively available, established methods for the synthesis of analogous 2-arylpyrrolidines provide robust and adaptable protocols for its preparation. Two prominent direct approaches include Grignard reagent-mediated arylation and transition metal-catalyzed cross-coupling reactions.

A highly effective and general method for the asymmetric synthesis of 2-arylpyrrolidines involves the addition of Grignard reagents to chiral N-tert-butanesulfinyl imines. This approach allows for the preparation of both enantiomers of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields and with excellent diastereoselectivity. For the synthesis of this compound, the corresponding Grignard reagent, 2,4-dimethylphenylmagnesium bromide, would be reacted with a suitable γ-chlorinated N-tert-butanesulfinyl imine.

Another powerful strategy is the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine. This methodology has been extensively studied and offers a convergent and reliable route to a broad range of functionalized 2-aryl-N-Boc-pyrrolidines with high enantioselectivity. The process typically involves the deprotonation of N-Boc-pyrrolidine, followed by transmetalation and a subsequent Negishi coupling with an aryl bromide, such as 2,4-dimethylphenyl bromide.

General Strategies for Pyrrolidine (B122466) Core Construction Applicable to Aryl-Substituted Pyrrolidines

The construction of the pyrrolidine ring itself is a fundamental aspect of synthesizing its derivatives. A variety of general strategies have been developed for the formation of the pyrrolidine core, which can be subsequently functionalized to introduce the desired aryl substituent.

Cyclization Reactions for Pyrrolidine Ring Formation

Cyclization reactions represent a cornerstone in the synthesis of the pyrrolidine scaffold. Intramolecular cyclization of suitable acyclic precursors is a common and effective approach. For instance, the cyclization of N-substituted 4-pentenylamines can be achieved under various conditions to yield 2-substituted pyrrolidines. These reactions can be promoted by acids or transition metal catalysts.

Multi-Step Organic Synthesis Protocols

Multi-step synthesis provides a versatile platform for the construction of complex molecules, including 2-arylpyrrolidines. These protocols often involve the sequential introduction of functional groups and the carefully planned construction of the heterocyclic ring.

Sequential functionalization allows for the stepwise modification of a simpler starting material to build the desired complexity of the target molecule. In the context of this compound, a synthetic sequence could involve the initial preparation of a functionalized pyrrolidine precursor, followed by the introduction of the 2,4-dimethylphenyl group in a later step.

As mentioned in the direct synthesis section, Grignard reagents are pivotal in the formation of carbon-carbon bonds. In a multi-step sequence, a pyrrolidine precursor bearing an electrophilic center at the 2-position, such as an imine or a lactam, can be targeted by a 2,4-dimethylphenyl Grignard reagent. The formation of Grignard reagents is a well-established process involving the reaction of an organic halide with magnesium metal.

Transition Metal-Catalyzed Methods

Transition metal catalysis has revolutionized organic synthesis, and the construction of pyrrolidines is no exception. A range of transition metals, including palladium, rhodium, and copper, have been employed to catalyze various transformations leading to the formation of the pyrrolidine ring or the introduction of substituents.

The palladium-catalyzed α-arylation of N-Boc-pyrrolidine is a prime example of a highly successful transition metal-catalyzed method for the synthesis of 2-arylpyrrolidines. This reaction demonstrates excellent functional group tolerance and provides access to a wide array of 2-arylpyrrolidine derivatives with high enantiopurity. The general applicability of this method suggests its suitability for the synthesis of this compound using 2,4-dimethylphenyl bromide as the coupling partner.

Below is a table summarizing the key aspects of the palladium-catalyzed α-arylation of N-Boc-pyrrolidine for the synthesis of analogous 2-arylpyrrolidines.

| Catalyst System | Ligand | Base | Arylating Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Ratio (er) | Reference |

| Pd(OAc)₂ | t-Bu₃P-HBF₄ | s-BuLi/(-)-sparteine | Aryl Bromide | Toluene | 2 |

Organocatalytic Approaches

Organocatalysis provides a powerful alternative to metal-catalyzed reactions, often proceeding under mild conditions with high stereoselectivity. These methods typically utilize small organic molecules as catalysts.

A highly enantioselective method for preparing trisubstituted pyrrolidine derivatives involves a one-pot asymmetric nitro-Mannich/hydroamination cascade. This strategy combines an asymmetric bifunctional organocatalytic nitro-Mannich reaction with a gold-catalyzed allene (B1206475) hydroamination reaction. The products are obtained in good yields with excellent diastereo- and enantioselectivities. This cascade approach is resource-efficient and allows for the rapid construction of molecular complexity without the need to isolate intermediates.

| Organocatalyst/Co-catalyst | Substrates | Yield (%) | ee (%) |

| Bifunctional Organocatalyst / Gold Catalyst | Protected imine, Nitroallene | 32–67 | 85–96 |

| Data from the enantioselective synthesis of substituted pyrrolidines using a nitro-Mannich/hydroamination cascade methodology. |

Pyrrolidine-based organocatalysts are highly effective in promoting asymmetric Michael additions. These catalysts, often derived from proline, can create a sterically demanding environment to achieve high levels of enantioselectivity. New pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee.

The aza-Michael reaction of 1-vinylsulfonyl-2-arylpyrrolidine derivatives with secondary aminophosphonates has also been reported, leading to new water-soluble aminophosphonate derivatives.

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | dr (syn:anti) | ee (syn) (%) |

| Pyrrolidine-based organocatalyst (OC4) | 3-Phenylpropionaldehyde, trans-β-nitrostyrene | Methylcyclohexane | 0 | 87 | 92:8 | 85 |

| Data from the screening of organocatalysts for the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene. |

Organocatalytic allylation and aldol (B89426) reactions are fundamental C-C bond-forming reactions that can be employed in the synthesis of pyrrolidine derivatives. The diastereoselective allylation of chiral imines is a key step in the synthesis of new pyrrolidine-based organocatalysts. Furthermore, the successive nucleophilic and electrophilic allylation of a bis-Boc-carbonate derived from 2-methylene-1,3-propane diol enables the enantioselective synthesis of 2,4-disubstituted pyrrolidines.

Proline and its derivatives are well-known organocatalysts for the direct asymmetric aldol reaction. A proline-based, chiral bi-functional organocatalyst containing both pyrrolidine and oxadiazolone heterocycles has been successfully applied to stereoselective aldol reactions, producing aldol products with excellent stereoselectivities.

| Reaction Type | Catalyst | Key Transformation | Product |

| Diastereoselective Allylation | - | Addition of allylmagnesium bromide to chiral imines | Chiral homoallylic amines for pyrrolidine synthesis |

| Successive Allylation | Iridium-catalyzed transfer hydrogenation | Nucleophilic and electrophilic allylation | Enantioenriched 2,4-disubstituted pyrrolidines |

| Asymmetric Aldol Reaction | Pyrrolidine-oxadiazolone conjugate | Condensation of aldehydes and ketones | β-Hydroxy carbonyl compounds with high stereoselectivity |

| This table highlights the application of allylation and aldol reactions in the synthesis of pyrrolidine derivatives. |

Microwave-Assisted Organic Synthesis (MAOS) in Pyrrolidine Preparation

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in synthetic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. The rapid and uniform heating provided by microwaves can be particularly advantageous for the synthesis of heterocyclic compounds like pyrrolidines.

MAOS has been successfully applied to the one-pot, three-component synthesis of substituted pyrrolidinone derivatives from aromatic aldehydes, aniline (B41778), and dialkylbut-2-ynedioate in the presence of p-TsOH in water. This method provides a green and efficient route to these compounds. Additionally, microwave irradiation has been used for the N-alkylation of pyrrolidine-fused chlorins and the synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-thioamidobutanols, demonstrating the versatility of this technique.

| Reaction | Reactants | Catalyst/Promoter | Solvent | Power (W) | Time (min) | Yield (%) |

| One-pot three-component synthesis of pyrrolidinones | Aromatic aldehydes, Aniline, Dialkylbut-2-ynedioate | p-TsOH | Water | 320 | 6-7 | Good |

| N-alkylation of pyrrolidine-fused chlorin | Chlorin, Methyl 4-(bromomethyl)benzoate | DIPEA | DMF | - | 5 | - |

| Cyclization of 4-thioamidobutanols | N-thiobenzoylaminobutanol | PPSE | Solvent-free | - | 8 | 73 |

| This table provides examples of microwave-assisted synthesis of pyrrolidine and related heterocyclic derivatives. |

Enantioselective Synthesis of Chiral this compound

The stereoselective synthesis of chiral 2-arylpyrrolidines, including this compound, is a significant focus in medicinal and organic chemistry due to the prevalence of this structural motif in bioactive molecules and chiral catalysts. Methodologies to achieve high enantiopurity center on establishing the critical stereocenter at the C2 position of the pyrrolidine ring. Key strategies include the use of chiral auxiliaries to direct transformations, the application of asymmetric catalysis in the construction of the heterocyclic ring, and exercising precise stereoselective control during C-C bond formation.

Chiral Auxiliary and Ligand-Mediated Syntheses

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct a stereoselective reaction before being cleaved to yield the enantiomerically enriched product. The use of N-tert-butanesulfinamide, pioneered by Ellman, has become a prominent and versatile method for the asymmetric synthesis of amines and their derivatives, including chiral 2-arylpyrrolidines researchgate.netnih.govyale.edu.

A highly effective strategy involves the diastereoselective reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines. This method provides a short and efficient pathway to either the (S)- or (R)-enantiomer of 2-arylpyrrolidines with excellent enantiomeric excess (ee >99%) nih.gov. The synthesis begins with the condensation of enantiomerically pure (R)- or (S)-tert-butanesulfinamide with a γ-chloro aryl ketone, such as 4-chloro-1-(2,4-dimethylphenyl)butan-1-one, to form the corresponding N-sulfinyl ketimine.

The chiral N-tert-butanesulfinyl group serves multiple roles: it activates the imine for nucleophilic attack and acts as a powerful directing group, controlling the facial selectivity of the reduction nih.gov. The subsequent step involves a diastereoselective reduction and concurrent cyclization. Treatment of the ketimine with a reducing agent like lithium triethylborohydride (LiBEt₃H) leads to the formation of the N-sulfinyl pyrrolidine. The stereochemical outcome is dictated by a chelation-controlled transition state where the hydride is delivered to the less sterically hindered face of the imine C=N bond. Finally, the sulfinyl auxiliary is readily removed under acidic conditions to afford the desired chiral 2-arylpyrrolidine hydrochloride salt nih.gov.

This methodology is broadly applicable to a range of aryl ketones, demonstrating its robustness in preparing diverse 2-arylpyrrolidines with high stereopurity.

Table 1: Diastereoselective Synthesis of 2-Arylpyrrolidines via Reductive Cyclization of N-tert-Butanesulfinyl Ketimines

| Aryl Group | Enantiomeric Excess (ee) | Reference |

|---|---|---|

| Phenyl | >99% | nih.gov |

| 4-Methoxyphenyl | >99% | nih.gov |

| 2-Thienyl | >99% | nih.gov |

| 3-Chlorophenyl | >99% | nih.gov |

This table presents representative data for the synthesis of analogous compounds using the described chiral auxiliary method.

Asymmetric Catalysis in Pyrrolidine Ring Construction

Asymmetric catalysis offers an atom-economical and elegant approach to constructing chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both metal-based and organocatalytic systems have been successfully developed for the synthesis of chiral pyrrolidines.

A notable metal-catalyzed approach is the enantioselective copper-catalyzed intramolecular hydroamination of aminoalkenes nih.gov. This method can be integrated into a two-step sequence starting with a Suzuki-Miyaura cross-coupling to generate the requisite aminoalkene precursor, followed by the key cyclization. For a target like this compound, the synthesis would commence by coupling an appropriate alkenylboronic acid with a halo-substituted amine precursor. The resulting N-protected aminoalkene is then subjected to the copper-catalyzed hydroamination. Using a copper(II) acetate precursor with a chiral phosphine ligand, such as (S)-DTBM-SEGPHOS, and a silane reducing agent, the pyrrolidine ring is formed with high enantioselectivity. This method is valued for its mild reaction conditions and tolerance for various functional groups, including pharmaceutically relevant heteroarenes nih.gov.

Organocatalysis provides a complementary, metal-free strategy. One innovative approach is the enantioselective (3+2) coupling of aldehydes and conjugated olefins activated by SOMO (Singly Occupied Molecular Orbital) catalysis nih.gov. This formal cycloaddition cascade involves the generation of a transient enamine radical cation from a β-amino aldehyde, which then adds to an olefin like a substituted styrene. The resulting radical undergoes oxidation and subsequent cyclization via nucleophilic attack by the tethered amine to construct the pyrrolidine ring. This process can create multiple stereocenters with high control, governed by the chiral amine catalyst nih.gov.

Table 2: Enantioselective Copper-Catalyzed Hydroamination for α-Arylpyrrolidine Synthesis

| Aryl Substituent | Ligand | Yield | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| 4-Bromophenyl | (S)-DTBM-SEGPHOS | 85% | 98:2 | nih.gov |

| 3-Pyridyl | (S)-DTBM-SEGPHOS | 75% | 98:2 | nih.gov |

| 2-Thiazolyl | (S)-DTBM-SEGPHOS | 81% | 98.5:1.5 | nih.gov |

This table shows results for the synthesis of various α-arylpyrrolidines using the copper-catalyzed hydroamination strategy, demonstrating its versatility.

Stereoselective Control in C-C Bond Formation

Achieving high stereoselectivity in C-C bond formation is fundamental to the synthesis of chiral pyrrolidines. The methods described previously inherently rely on such control. For instance, in the chiral auxiliary approach, the diastereoselective addition of a hydride (a C-H bond formation that sets the stereocenter) to the imine carbon is the critical stereochemistry-determining step nih.gov.

Another powerful strategy that hinges on stereocontrolled C-C bond formation is the asymmetric [3+2] cycloaddition. This reaction involves the formation of two new C-C bonds to construct the five-membered pyrrolidine ring. For example, the reaction between azomethine ylides and electron-deficient alkenes is a classic method for pyrrolidine synthesis. The stereochemical outcome can be controlled by using chiral catalysts, such as metal complexes with chiral ligands or chiral Brønsted acids, which orchestrate the facial selectivity of the cycloaddition.

Furthermore, the enantioselective α-arylation of N-Boc pyrrolidine represents a direct method for C-C bond formation at the C2 position. This transformation can be achieved using palladium catalysis with a chiral ligand acs.org. The process involves an asymmetric deprotonation of N-Boc pyrrolidine using a chiral base or a racemic deprotonation followed by a dynamic kinetic resolution. The resulting chiral organometallic intermediate then undergoes cross-coupling with an aryl halide, such as 1-bromo-2,4-dimethylbenzene, to install the aryl group with high enantioselectivity. The success of this reaction depends critically on the ability of the chiral ligand to control the stereochemistry of the organopalladium intermediate during the reductive elimination step that forms the C-C bond.

Table 3: Asymmetric Allylic Alkylation for the Formation of Chiral Centers

| Substrate | Protecting Group | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Benzyloxy imide | Cbz | 91% | 94% | nih.gov |

| Benzyloxy imide | Boc | 88% | 95% | nih.gov |

| Benzyloxy imide | Fmoc | 85% | 92% | nih.gov |

This table illustrates the effectiveness of asymmetric allylic alkylation, a key C-C bond-forming reaction, in setting a stereogenic quaternary center that can be subsequently converted into a 2,2-disubstituted pyrrolidine, showcasing a related strategy for stereocontrol.

Advanced Reaction Chemistry and Derivatization of 2 2,4 Dimethylphenyl Pyrrolidine Scaffolds

Functionalization Strategies on the Pyrrolidine (B122466) Ring

The pyrrolidine ring of the title compound offers several sites for chemical modification. The reactivity is primarily centered on the nitrogen atom and the α-carbons. The presence of the bulky 2,4-dimethylphenyl group at the C2 position introduces significant steric hindrance, which plays a crucial role in directing the regioselectivity of various transformations.

Electrophilic and Nucleophilic Modifications

The nitrogen atom of the pyrrolidine ring is a key site for functionalization due to its nucleophilicity. documentsdelivered.com As a secondary amine, it readily participates in nucleophilic substitution reactions with a variety of electrophiles. ksu.edu.samasterorganicchemistry.comyoutube.comyoutube.comkhanacademy.org Common modifications include alkylation, acylation, and arylation to introduce new substituents and modulate the electronic and steric properties of the molecule.

Beyond the nitrogen, the carbon atoms of the pyrrolidine ring can also be functionalized. The α-protons at the C2 and C5 positions are susceptible to deprotonation, forming an enamine or an azomethine ylide intermediate, which can then react with electrophiles. However, the C2 position is sterically shielded by the adjacent 2,4-dimethylphenyl group. Consequently, functionalization is often directed towards the C5 position. Redox-neutral α-C–H functionalization represents a modern approach to introduce aryl or alkyl groups at these positions. nih.govnih.gov Furthermore, methods for the direct, enantioselective C(sp³)–H functionalization of saturated N-heterocycles are emerging, integrating photoredox catalysis with biocatalysis to install new functionalities.

Nucleophilic attack on the pyrrolidine ring itself is less common unless the ring is activated with an appropriate electron-withdrawing group. For instance, the synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones allows for subsequent functionalization by nucleophiles at the C3 position.

A summary of representative nucleophilic and electrophilic modifications is presented below.

Table 1: Examples of Electrophilic and Nucleophilic Modifications on Pyrrolidine Scaffolds

| Reaction Type | Substrate/Intermediate | Reagent(s) | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| N-Alkylation / N-Acylation | Secondary Amine (Pyrrolidine N-H) | Alkyl halides, Acyl chlorides | Tertiary Amine / Amide | Fundamental reaction utilizing the nitrogen's nucleophilicity. | documentsdelivered.com |

| α-C–H Arylation | Pyrrolidine | Quinone monoacetal (oxidant), Aryl nucleophile | α-Aryl-substituted pyrrolidine | Redox-neutral functionalization often favoring the less hindered C5 position. | nih.govnih.gov |

| Stork Enamine Reaction | Enamine (from pyrrolidine) | α,β-Unsaturated carbonyl compound | 1,5-Dicarbonyl compound (after hydrolysis) | Demonstrates the nucleophilic character of the α-carbon via an enamine intermediate. libretexts.org | libretexts.org |

| Nucleophilic Aromatic Substitution (SNAr) | Pyrrolidine (as nucleophile) | Activated Aryl Halide (e.g., 2,4-difluoronitrobenzene) | N-Aryl pyrrolidine | Highlights the role of pyrrolidine as a potent nucleophile in substitution reactions. core.ac.uk | core.ac.uk |

Ring Manipulation Reactions

The five-membered pyrrolidine ring can be expanded to form larger, medicinally relevant heterocycles such as piperidines (six-membered) and azepanes (seven-membered). These transformations often proceed through the formation of a bicyclic azetidinium or aziridinium (B1262131) intermediate, which is then opened by a nucleophile in a regioselective manner. researchgate.net

One strategy involves a palladium-catalyzed two-carbon ring expansion of 2-vinyl pyrrolidines, which can be homologated to their corresponding azepane counterparts under mild conditions with high enantio-retention. chemrxiv.org Another approach achieves the synthesis of substituted azepanes from pyrrolidines via the regioselective attack of various nucleophiles on a bicyclic azetidinium intermediate. researchgate.netrsc.org These methods provide access to a diverse range of substituted azepanes, which are scaffolds of significant interest in medicinal chemistry.

Table 2: Examples of Pyrrolidine Ring Expansion Reactions

| Reaction Name/Type | Starting Material | Key Reagents/Catalysts | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Palladium-Catalyzed Two-Carbon Homologation | 2-Vinyl pyrrolidine | Palladium catalyst | Azepane | Mild conditions, tolerant of functional groups, high enantio-retention. chemrxiv.org | chemrxiv.org |

| Nucleophilic Opening of Bicyclic Azetidinium Ion | Substituted Pyrrolidine | Activating agent, Nucleophile (e.g., amines, alcoholates, halides) | Substituted Azepane | Regioselective ring opening allows for diverse functionalization at the C4 position of the azepane. researchgate.net | researchgate.net |

| Azetidinium-Mediated Ring Expansion | 2-(α-Hydroxyalkyl)azetidines (precursor to pyrrolidines) | - | Functionalized Pyrrolidines | Demonstrates the versatility of strained bicyclic intermediates in ring manipulation. | documentsdelivered.com |

The pyrrolidine scaffold itself does not typically act as a diene or dienophile in cycloaddition reactions. However, it can be readily converted into a reactive intermediate, such as an enamine or a vinyl-substituted pyrrolidine, which can then participate in these powerful ring-forming transformations. bohrium.com The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example of such a process. masterorganicchemistry.com

The Stork enamine reaction, for instance, leverages the formation of an enamine from a ketone and a secondary amine like pyrrolidine. libretexts.org This enamine can then act as a nucleophile in Michael additions or as a diene in cycloaddition reactions. libretexts.orgbohrium.com Specifically, enamines derived from pyrrolidine can react with various dienophiles. researchgate.net Alternatively, vinylation of the pyrrolidine nitrogen can produce N-vinylpyrrolidine derivatives. wikipedia.org These compounds, containing a conjugated system, can act as dienophiles in Lewis acid-promoted Diels-Alder reactions, providing access to complex, fused-ring systems. nih.gov

Table 3: Representative Cycloaddition Reactions of Pyrrolidine Derivatives

| Reaction Type | Pyrrolidine-Derived Reactant | Reaction Partner | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Pyrrolidine Enamine | Electron-deficient alkene/alkyne | Fused/Bridged Carbocycle (after hydrolysis) | Enamine acts as the diene component; reaction often shows high regioselectivity. bohrium.com | bohrium.com |

| [3+3] Annulation | Cyclic Enamine | α,β-Unsaturated ketone | Bicyclic 1,4-dihydropyridine | Catalyzed by Lewis acids like Ytterbium triflate; proceeds with 'head to tail' regioselectivity. researchgate.net | researchgate.net |

| [4+2] Cycloaddition (Diels-Alder) | Vinyl-Substituted Azaarene (as dienophile) | Unactivated Diene (e.g., isoprene) | Cyclohexyl-appended Heterocycle | Lewis acid promotion is crucial for activating the otherwise unreactive vinyl-heterocycle dienophile. nih.gov | nih.gov |

| Asymmetric [3+2] Cycloaddition | In-situ generated Azomethine Ylide | Vinyl Sulfonyl Fluorides | Pyrrolidine-3-sulfonyl Fluorides | Forms a new functionalized pyrrolidine ring, showcasing a different mode of cycloaddition. enamine.net | enamine.net |

Chemical Transformations at the 2,4-Dimethylphenyl Substituent

The 2,4-dimethylphenyl group is not merely a passive steric bulky group; its aromatic character allows for a range of chemical transformations, most notably electrophilic aromatic substitution (EAS).

Electrophilic Aromatic Substitution on the Aryl Ring

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.comlibretexts.org The regiochemical outcome of EAS on the 2,4-dimethylphenyl ring of the title compound is governed by the directing effects of the three existing substituents: two methyl groups and one pyrrolidinyl group.

Both methyl groups are activating, ortho-, para-directing substituents due to hyperconjugation and weak inductive effects. The pyrrolidinyl group, attached via its nitrogen atom, is a very strong activating, ortho-, para-directing group due to the ability of the nitrogen's lone pair to donate electron density into the ring through resonance. youtube.com

The combined directing effects are as follows:

The Pyrrolidinyl Group (at C1): Strongly directs ortho (C6) and para (C4). However, the C4 position is already occupied by a methyl group. The C6 position is sterically unhindered.

The Methyl Group (at C2): Directs ortho (C3) and para (C5).

The Methyl Group (at C4): Directs ortho (C3, C5).

The most powerful activating group, the pyrrolidinyl moiety, will dominate the directing effect. Its strong activation points towards the C6 and C4 positions. Since C4 is blocked, the primary site for electrophilic attack is the C6 position . The secondary sites are C3 and C5, which are ortho to the methyl groups. The C3 position is sterically hindered by the adjacent C2-methyl and C1-pyrrolidinyl groups. Therefore, substitution at the C5 position is more likely than at C3.

Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed, typically requiring an acid catalyst to generate the active electrophile. masterorganicchemistry.comlookchem.comsigmaaldrich.commasterorganicchemistry.comlibretexts.orgkhanacademy.orgyoutube.comyoutube.com The strong activation by the nitrogen atom can sometimes lead to issues, such as reaction with the Lewis acid catalyst in Friedel-Crafts reactions, which can often be overcome by using N-acylated aniline (B41778) derivatives. lookchem.comresearchgate.net

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 2,4-Dimethylphenyl Ring

| Reaction | Typical Reagents | Electrophile (E+) | Predicted Major Product(s) | Rationale | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Substitution at C6 | Dominated by the strongly activating, ortho-directing pyrrolidinyl group. | masterorganicchemistry.comyoutube.com |

| Bromination | Br₂, FeBr₃ | Br⁺ | Substitution at C6 | The C6 position is the most activated and sterically accessible site. | libretexts.org |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | Substitution at C6 | Similar to bromination, directed by the powerful amino group. | libretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Substitution at C6 | Requires careful condition control to avoid N-acylation or catalyst poisoning by the basic nitrogen. lookchem.comsigmaaldrich.com | lookchem.comsigmaaldrich.comresearchgate.net |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Substitution at C6 | The reaction is often reversible and thermodynamically controlled. | libretexts.org |

Functionalization of Methyl Groups

The chemical modification of the two methyl groups on the 2,4-dimethylphenyl moiety of the title compound represents a key avenue for creating diverse derivatives. While direct functionalization of the 2-(2,4-Dimethylphenyl)pyrrolidine scaffold is not extensively documented, general strategies for activating and transforming methyl groups on complex molecules can be applied.

One such powerful strategy involves the C(sp³)–H silylation of methyl groups, followed by oxidation to introduce a hydroxymethyl group (-CH₂OH). acs.org This two-step sequence transforms a relatively inert methyl group into a versatile functional handle. This newly installed primary alcohol can then undergo a wide range of subsequent reactions, effectively allowing for the substitution, elimination, or further integration of the original methyl group's carbon atom. acs.org

Potential transformations of the resulting hydroxymethyl group include:

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and substituted by various nucleophiles, including halides, azides, or carbon nucleophiles. This allows for the introduction of new functional groups or the construction of more complex molecular skeletons. acs.org

Elimination: The functionalized methyl group can be formally eliminated to generate a terminal olefin. acs.org This process activates the molecule for further reactions, such as hydroboration-oxidation, to install functionality at the adjacent methyl position with high stereoselectivity. acs.org

Integration: The introduced hydroxymethyl group can be used to integrate the methyl carbon into a new ring system, leading to significant structural rearrangements and access to novel, expanded molecular frameworks. acs.org

This approach of C–H bond functionalization offers a pathway to unlock a wider chemical space from the this compound core, enabling deep-seated structural modifications that would be difficult to achieve through other means. acs.org

Ligand Design and Catalytic Applications of this compound Derivatives

The inherent chirality and structural features of the this compound scaffold make it a valuable building block for designing advanced ligands and organocatalysts. Its derivatives have found utility in both transition metal catalysis and metal-free organocatalytic systems.

Pyrrolidine-Based Ligands in Transition Metal Catalysis

The pyrrolidine motif is a cornerstone in the architecture of chiral ligands for transition metals. Its conformational rigidity and the stereocenter at the C2 position are crucial for inducing asymmetry in metal-catalyzed reactions. The aryl group at the C2 position, as in this compound, provides steric bulk and electronic properties that can be fine-tuned to influence catalyst performance.

The coordination chemistry of lanthanides with N-heterocyclic ligands is a field of significant interest due to the unique photoluminescent and magnetic properties of the resulting complexes. nih.govmdpi.com While specific studies on the coordination of this compound with lutetium are not prominent, research on analogous pyrrolidine-derived ligands provides substantial insight.

For instance, pyrrolidine-derived phenanthroline diamides have been studied as ligands for lutetium(III) nitrate. nih.gov In these systems, the pyrrolidine moiety serves as a compact and structurally significant component. The coordination number of the lutetium ion and the number of solvent molecules in the inner coordination sphere are heavily influenced by the substituents on the ligand framework. nih.gov The stability of lanthanide complexes with these types of ligands has been shown to be high, a crucial factor for applications such as solvent extraction for separating f-elements. nih.gov Generally, lutetium compounds feature the metal in the +3 oxidation state and can form complex ions with various ligands, including those containing nitrogen and oxygen donor atoms. wikipedia.org The geometry of these complexes is dictated by the ligand's structure, which can lead to the formation of coordination polymers. researchgate.net

Derivatives of chiral pyrrolidines are integral to the design of sophisticated ligands for ruthenium catalysis. A notable example is the incorporation of a chiral pyrrolidine unit into a lutidine-based PNN pincer ligand framework. acs.orgfigshare.comresearchgate.net In these systems, a chiral pyrrolidine, such as (R,R)-2,5-dimethylpyrrolidine, is installed as the N-donor side arm of the pincer ligand. acs.orgfigshare.com

The resulting chiral PNN ligands coordinate to ruthenium to form complexes like (PNN)Ru(H)(CO)(Cl). acs.org Spectroscopic and crystallographic studies of these complexes reveal that the C-centered chirality of the pyrrolidine ring exerts a discernible influence on the preferred stereochemistry at the ruthenium metal center. acs.orgfigshare.comresearchgate.net Although the kinetic lability of the Ru stereocenter in these specific systems led to the formation of racemic products in test reactions like oxa-Michael additions and transfer hydrogenations, the principle of chirality transfer from the ligand to the metal center is clearly demonstrated. acs.orgresearchgate.net This work underscores the potential of using pyrrolidine-based scaffolds to create a well-defined chiral environment around a ruthenium core, a key strategy in the development of enantioselective catalysts. acs.orgresearchgate.net

The 2-arylpyrrolidine motif is a key structural class of nitrogen heterocycles that can be synthesized enantioselectively using palladium catalysis. One of the premier methods for this is the palladium-catalyzed alkene carboamination reaction, which can generate enantiomerically enriched 2-(arylmethyl)pyrrolidines with high enantiomeric excess (up to 94% ee). nih.gov This transformation involves the syn-insertion of an alkene into a palladium-nitrogen bond, a key step in several important metal-catalyzed processes. nih.gov The mechanism is believed to proceed through an intramolecular alkene insertion into a LₙPd(Ar)(NRR') complex, followed by reductive elimination to yield the pyrrolidine product. nih.gov

| Aryl Halide | Ligand | Yield (%) | ee (%) |

|---|---|---|---|

| 2-bromonaphthalene | (R)-BINAP | 70 | 80 |

| 2-bromonaphthalene | (R,R)-TADDOL-derived phosphoramidite | 85 | 92 |

| 1-bromo-4-methoxybenzene | (R,R)-TADDOL-derived phosphoramidite | 78 | 94 |

The development of effective ligands is crucial for the success of palladium-catalyzed C-H functionalization. nih.gov Chiral ligands, often based on amino acid or pyrrolidine scaffolds, are designed to create a specific coordination environment that can differentiate between enantiotopic C-H bonds or prochiral substrates, leading to high enantioselectivity. nih.gov

Organocatalytic Systems Derived from this compound

Chiral pyrrolidines are a dominant class of organocatalysts, a field that uses small organic molecules to catalyze chemical transformations. researchgate.netnih.gov Since the pioneering work on proline-catalyzed reactions, the pyrrolidine scaffold has been extensively modified to optimize catalyst efficiency and selectivity for a vast range of reactions. nih.govmdpi.com

The primary mode of action for these catalysts involves the formation of an enamine or iminium ion intermediate. mdpi.com In enamine catalysis, the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (like a ketone or aldehyde) to form a nucleophilic enamine. This enamine then attacks an electrophile, and the catalyst is regenerated upon hydrolysis. The substituents on the pyrrolidine ring, such as the 2-(2,4-dimethylphenyl) group, play a critical role in controlling the stereochemical outcome of the reaction by creating a defined chiral pocket around the reactive intermediate.

A prime example is the use of chiral cis-2,5-disubstituted pyrrolidine organocatalysts in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. These catalysts have demonstrated the ability to produce the desired products with excellent yields and nearly perfect enantioselectivity. rsc.org

| Aldehyde Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) |

|---|---|---|---|

| Cinnamaldehyde | 10 | 91 | >99 |

| (E)-3-(4-Nitrophenyl)acrylaldehyde | 10 | 85 | >99 |

| (E)-3-(4-Chlorophenyl)acrylaldehyde | 10 | 88 | >99 |

The modular nature of the pyrrolidine scaffold allows for systematic structural modifications, leading to the development of highly specialized catalysts for challenging transformations, including the synthesis of densely functionalized molecules. nih.govrsc.org

Development of Bifunctional Organocatalysts

Bifunctional organocatalysts, which possess both a nucleophilic or electrophilic activation site and a Brønsted acid or base site, have been a focal point of research to enhance catalytic activity and selectivity. The pyrrolidine motif, a common feature in these catalysts, has been extensively modified to optimize performance in various asymmetric reactions. nih.govmdpi.com

Researchers have designed and synthesized chiral bifunctional organocatalysts incorporating a spirocyclic pyrrolidine backbone with fluoro-alkyl and aryl sulfonamide functionalities. nih.govresearchgate.net These catalysts have demonstrated high reactivity and excellent stereo-induction in the asymmetric Mannich reaction of 3,4-dihydro-β-carboline with a broad range of substrates. nih.govresearchgate.net The rigid chiral environment of the spirocyclic scaffold, combined with the flexibility of the pyrrolidine's lone electron pair, contributes to their high enantioselectivity. nih.gov

For instance, a spirocyclic pyrrolidine trifluoromethanesulfonamide (B151150) catalyst has been successfully employed in a one-pot, three-step sequence involving a Mannich reaction, acylation, and Wittig reaction, yielding products with up to 94% enantiomeric excess (ee). nih.govresearchgate.net This highlights the potential of these catalysts in the efficient synthesis of complex molecules.

In a similar vein, pyrrolidinyl-camphor-containing bifunctional organocatalysts have been developed. These catalysts are designed to synergistically activate both the nucleophile and the electrophile through enamine formation and hydrogen bonding, with the rigid camphor (B46023) moiety acting as a stereocontrolling element. mdpi.com The development of such catalysts underscores the continuous effort to refine the structure of pyrrolidine-based organocatalysts for improved efficiency and selectivity. mdpi.com

| Catalyst Type | Key Features | Application | Performance |

| Spirocyclic Pyrrolidine Trifluoromethanesulfonamide | Spirocyclic backbone, fluoro-alkyl and aryl sulfonamide groups | Asymmetric Mannich/acylation/Wittig reaction | Up to 94% ee, up to 54% yield over 3 steps nih.govresearchgate.net |

| Pyrrolidinyl-Camphor | Camphor as a stereocontrolling element, synergistic activation | Not specified in provided context | Not specified in provided context |

Asymmetric Michael Additions

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis, and organocatalysis has emerged as a powerful tool for its stereoselective execution. nih.govrsc.org Pyrrolidine-based bifunctional organocatalysts have proven to be highly effective in catalyzing the addition of carbonyl compounds to nitroolefins. rsc.org

Novel bifunctional organocatalysts derived from (R)-glyceraldehyde have demonstrated high catalytic efficiency and stereoselectivity in the Michael addition of various aldehydes and ketones to nitroolefins. rsc.org Under optimized conditions, these reactions have achieved nearly quantitative yields, with diastereomeric ratios (dr) up to 98:2 and enantiomeric excesses (ee) up to 99%. rsc.org

The success of these catalysts is often attributed to the formation of an enamine intermediate between the pyrrolidine catalyst and the carbonyl compound. researchgate.net The stereochemical outcome of the reaction is then dictated by the facial selectivity of the nitroolefin's approach to this enamine intermediate. For aldehyde-derived enamines, an s-trans conformation is generally favored, leading to the preferential formation of the syn adduct. researchgate.net

Furthermore, α,β-dipeptides have been explored as chiral organocatalysts for the asymmetric Michael addition of enolizable aldehydes to nitroolefins. mdpi.com In the presence of a cocatalyst like 4-dimethylaminopyridine (B28879) (DMAP) and a hydrogen bond donor such as thiourea, these dipeptide catalysts have shown high efficiency. mdpi.com

| Catalyst System | Substrates | Key Features | Performance |

| Pyrrolidine-based bifunctional organocatalysts | Aldehydes/Ketones + Nitroolefins | Derived from (R)-glyceraldehyde | Up to 98:2 dr, up to 99% ee rsc.org |

| N-i-Pr-2,2′-bipyrrolidine | Aldehydes/Ketones + Nitroolefins | Unexpected inversion of diastereoselectivity with α-hydroxy ketones | Up to 95% ee (aldehydes), up to 98% ee (α-hydroxy ketones) researchgate.net |

| α,β-Dipeptides with DMAP and thiourea | Isobutyraldehyde + Nitroolefins | Cooperative catalysis | Highly efficient mdpi.com |

Asymmetric Allylic Alkylation and Aryl Transfer Reactions

Asymmetric allylic alkylation (AAA) is a powerful method for constructing chiral centers. researchgate.netnih.gov While much of the research has focused on transition metal catalysis, particularly with palladium, the development of organocatalytic AAA methods is an active area of research. nih.govnih.gov The this compound scaffold can be incorporated into ligands for metal-catalyzed AAA reactions, influencing the stereochemical outcome.

In the context of aryl transfer reactions, chiral 2,2'-bispyrrolidine-based salan ligands have been utilized in the asymmetric addition of arylboronic acids to aldehydes. nih.gov These reactions, mediated by diethylzinc, produce chiral diarylmethanols in high yields with moderate to good enantioselectivities (up to 83% ee). nih.gov The steric and electronic properties of the pyrrolidine-based ligand play a crucial role in the enantioselective aryl transfer.

Furthermore, palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl bromides can produce N-aryl-2-allyl pyrrolidines with high diastereoselectivity. nih.gov This highlights the utility of pyrrolidine derivatives in constructing complex chiral molecules through metal-catalyzed processes.

| Reaction Type | Catalyst System | Substrates | Product | Performance |

| Asymmetric Aryl Transfer | Chiral 2,2'-bispyrrolidine-based salan ligands with Et2Zn | Arylboronic acids + Aldehydes | Chiral diarylmethanols | Up to 83% ee nih.gov |

| Asymmetric Allylic Alkylation | N-heterocyclic carbenes with Grignard reagents | Fluoroalkyl-containing substrates | γ-functionalized products | 84–95% ee rsc.org |

| Palladium-catalyzed Carboamination | Palladium catalyst | γ-(N-arylamino)alkenes + Vinyl bromides | N-aryl-2-allyl pyrrolidines | High diastereoselectivity nih.gov |

Influence of Substituent Regiochemistry on Catalytic Performance

The regiochemistry of substituents on the 2-phenylpyrrolidine (B85683) scaffold, including the this compound framework, significantly impacts the catalyst's performance in asymmetric reactions. The position and nature of these substituents influence the steric and electronic environment around the catalytic site, thereby affecting both the reactivity and the stereoselectivity of the transformation.

For instance, in the development of bifunctional organocatalysts, the placement of functional groups that can participate in hydrogen bonding or other non-covalent interactions is critical for achieving high levels of stereocontrol. mdpi.com The strategic positioning of substituents can create a well-defined chiral pocket that directs the approach of the substrates, leading to the preferential formation of one enantiomer.

In the context of Michael additions catalyzed by pyrrolidine derivatives, the steric bulk of substituents on the pyrrolidine ring can influence the preferred conformation of the enamine intermediate, which in turn dictates the diastereoselectivity of the reaction. researchgate.net Similarly, in metal-catalyzed reactions employing pyrrolidine-based ligands, the regiochemistry of substituents on the ligand framework is a key determinant of the enantioselectivity of the transformation. nih.gov The precise arrangement of these substituents can modulate the coordination geometry of the metal center and the steric interactions in the transition state, ultimately controlling the stereochemical outcome.

Future Directions and Emerging Research Avenues for 2 2,4 Dimethylphenyl Pyrrolidine

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and stereoselective synthetic routes to access 2-(2,4-dimethylphenyl)pyrrolidine and its derivatives is a cornerstone for its future applications. Current research is moving beyond traditional methods, exploring more sophisticated and atom-economical approaches.

Diastereoselective and Enantioselective Syntheses: The creation of specific stereoisomers is crucial for applications in catalysis and medicinal chemistry. Novel methods for the diastereoselective synthesis of highly substituted pyrrolidines are being developed, allowing for the construction of multiple stereogenic centers in a single operation. acs.orgnih.govnih.gov For instance, multicomponent reactions have proven effective in generating complex pyrrolidine (B122466) structures with high diastereoselectivity. acs.orgnih.govnih.gov Furthermore, enantioselective synthesis is a key focus, with methodologies aiming to produce optically pure 2-arylpyrrolidines. nih.gov These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

Advanced Catalytic Approaches: The use of transition metal catalysts is revolutionizing the synthesis of pyrrolidine rings. Ruthenium-catalyzed hydrogenation of pyrrole (B145914) precursors offers a direct route to the pyrrolidine core. organic-chemistry.org Another powerful tool is the Grubbs catalyst, which is utilized in ring-closing metathesis (RCM) reactions to form the five-membered ring. wikipedia.orgodu.edu These catalytic methods often provide access to a wide range of substituted pyrrolidines that are not easily accessible through classical synthetic routes. nih.gov A redox-neutral, one-step synthesis of α-aryl-substituted pyrrolidines has also been reported, showcasing a more environmentally friendly approach. nih.gov

Development of Advanced Catalytic Systems for Enhanced Efficiency and Selectivity

The pyrrolidine moiety is a well-established privileged scaffold in organocatalysis, and derivatives of this compound are being explored for their potential to create highly efficient and selective catalysts.

Organocatalyst Design: The structural modifications of pyrrolidine-based organocatalysts are a major area of research, aiming to optimize their performance in various asymmetric transformations. nih.gov The introduction of bulky substituents at the C2 position, such as the 2,4-dimethylphenyl group, can significantly influence the stereochemical outcome of catalyzed reactions. researchgate.net Researchers are designing and synthesizing novel chiral cis-2,5-disubstituted pyrrolidine organocatalysts and evaluating their effectiveness in reactions like the enantioselective Michael addition. rsc.org The development of pyrrolidine-based catalysts derived from readily available chiral precursors is also a key strategy. mdpi.com

Ligand Development for Asymmetric Catalysis: Beyond organocatalysis, this compound and its derivatives hold promise as chiral ligands in metal-catalyzed asymmetric synthesis. The specific steric and electronic properties imparted by the 2,4-dimethylphenyl group can lead to high levels of enantioselectivity in a variety of reactions. The synthesis of new palladium(II) and nickel(II) complexes with related aryl-substituted ligands has been explored for their catalytic activity in cross-coupling reactions. researchgate.net The modular nature of these ligands allows for fine-tuning of their properties to suit specific catalytic transformations.

Investigation of this compound Derivatives in Materials Science

The unique properties of the pyrrolidine ring are being harnessed in the development of advanced materials with novel functionalities. While specific research on this compound in this area is nascent, the broader field of pyrrolidine-containing materials provides a strong indication of future potential.

Functional Polymers: Pyrrolidine derivatives are being incorporated into polymers to create materials with specific properties. For instance, pyrrolidine-containing polymers are being investigated for their use in drug delivery systems and as "smart" hydrogels that respond to environmental stimuli. The inclusion of the 2,4-dimethylphenyl group could introduce specific hydrophobic or aromatic interactions, further tuning the material's properties.

Advanced Materials: The pyrrolidine scaffold is a versatile building block for the synthesis of complex molecules with applications in materials science. scbt.com Derivatives of pyrrolidine have been used in the creation of fullerenes with potential applications in light-converting systems. researchgate.net The incorporation of the this compound moiety could lead to materials with unique photophysical or electronic properties.

Integration of Continuous Flow Chemistry and Automation in Synthesis

To accelerate the discovery and optimization of this compound and its derivatives, researchers are turning to high-throughput and automated synthetic techniques.

Continuous Flow Synthesis: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to rapidly screen reaction conditions. This technology is being applied to the asymmetric synthesis of chiral active pharmaceutical ingredients and their intermediates, including those with pyrrolidine scaffolds. nih.govrsc.org A highly diastereoselective continuous flow protocol for the rapid and scalable production of a library of α-chiral pyrrolidines has been established, demonstrating the power of this approach for generating diverse compound collections. rsc.org

Automated Library Synthesis: The automated synthesis of combinatorial libraries is a powerful tool for drug discovery and catalyst development. chemrxiv.org By integrating flow chemistry with automated systems, it is possible to rapidly generate large libraries of related compounds for screening. chemrxiv.org This approach could be instrumental in exploring the structure-activity relationships of this compound derivatives for various applications.

Predictive Modeling for Structure-Reactivity Relationships and Ligand Optimization

Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) studies and machine learning, are becoming indispensable tools for understanding and predicting the behavior of molecules like this compound.

QSAR Studies: QSAR models are being developed to establish relationships between the chemical structure of pyrrolidine derivatives and their biological or catalytic activity. nih.gov These models can help in the design of new compounds with improved properties. For example, QSAR studies have been conducted on pyrrolidin-2-one derivatives to understand their antiarrhythmic activity. nih.gov

Predictive Modeling for Ligand and Catalyst Design: Machine learning algorithms are being employed to accelerate the discovery and optimization of catalysts. These models can predict the outcome of reactions and guide the design of new, more efficient catalysts. This data-driven approach can significantly reduce the experimental effort required for catalyst development. The modular synthesis of aryl amines has been guided by data-driven modeling to understand the influence of the amine coupling partner on reaction efficiency. rsc.org Furthermore, a modular synthetic platform has been developed to create fragments in three dimensions for fragment-based drug discovery, with the potential to rapidly elaborate fragment hits. acs.org The design and synthesis of pyrrolo[2,3-d]pyrimidine-derived inhibitors have also benefited from a crystallographic surrogate-guided approach. acs.org

Q & A

Q. What are the recommended synthesis methods for 2-(2,4-Dimethylphenyl)pyrrolidine, and how can reaction conditions be optimized?

Answer: Synthesis typically involves reductive amination or cyclization strategies. For example, reacting 2,4-dimethylacetophenone with ammonia or pyrrolidine precursors in the presence of reducing agents like sodium cyanoborohydride can yield the target compound. Asymmetric synthesis using chiral catalysts (e.g., Lewis acids) may enhance enantiomeric purity . Key parameters to optimize include temperature (reflux in ethanol or dichloromethane), solvent polarity, and stoichiometric ratios of reactants. Monitoring reaction progress via TLC or HPLC ensures intermediate control .

Q. What safety protocols and handling precautions are essential for this compound in laboratory settings?

Answer: Due to limited toxicity data, assume acute toxicity (Category 4 for oral, dermal, and inhalation exposure) and adhere to:

- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Respiratory protection: Use NIOSH-certified P95 respirators for dust/particulates; higher exposures require OV/AG/P99 filters .

- Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

Answer:

- NMR spectroscopy: ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., methyl groups at 2,4-phenyl positions) .

- HPLC-MS: Reversed-phase chromatography with C18 columns and ESI-MS detects impurities (>97% purity threshold) .

- X-ray crystallography: Resolves stereochemistry for chiral variants, if single crystals are obtainable .

- Elemental analysis: Validates molecular formula (C₁₂H₁₇N) and stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity or reactivity data for this compound?

Answer: Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) require:

- Systematic testing: Conduct OECD 423 (acute oral toxicity) and 412 (subacute inhalation) assays to fill data gaps .

- Comparative studies: Benchmark against structurally similar compounds (e.g., 2-(4-chlorophenyl)pyrrolidine) to infer reactivity patterns .

- Meta-analysis: Cross-reference peer-reviewed datasets (e.g., PubChem, CAS) to identify consensus on hazards .

Q. What role do substituent positions (e.g., methyl groups) play in modulating biological activity or binding affinity?

Answer: The 2,4-dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability in pharmacological assays. Structure-activity relationship (SAR) studies suggest:

- Steric effects: Ortho-methyl groups restrict rotational freedom, stabilizing ligand-receptor interactions .

- Electronic effects: Methyl substituents alter electron density on the pyrrolidine ring, impacting hydrogen-bonding capacity .

- Comparative analogs: Replace methyl with fluoro or methoxy groups to evaluate bioactivity shifts in enzyme inhibition assays .

Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets?

Answer:

- Molecular docking (AutoDock Vina): Simulate binding to cytochrome P450 or GPCR targets using crystallographic structures (PDB) .

- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps and nucleophilic sites .

- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .

Q. How can enantiomeric purity impact the compound’s pharmacological profile, and what chiral resolution methods are recommended?

Answer: Enantiomers may exhibit divergent pharmacokinetics (e.g., (R)- vs. (S)-configurations). To ensure purity:

- Chiral HPLC: Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/IPA mobile phases .

- Kinetic resolution: Employ lipases or transition-metal catalysts for enantioselective synthesis .

- Circular dichroism (CD): Verify optical activity and correlate with in vitro efficacy (e.g., IC₅₀ values in receptor assays) .

Q. What methodologies are recommended for assessing the compound’s environmental impact and biodegradability?

Answer: Given the lack of ecotoxicity data , prioritize:

- OECD 301D (Closed Bottle Test): Measure biodegradation in aqueous systems over 28 days.

- Daphnia magna acute toxicity: Determine 48-hr EC₅₀ values to evaluate aquatic hazards .

- Soil column studies: Track mobility and adsorption coefficients (Kd) using HPLC-UV detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.